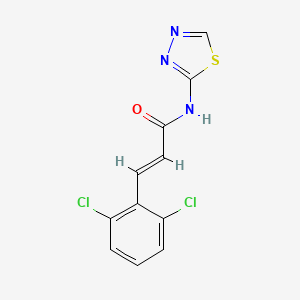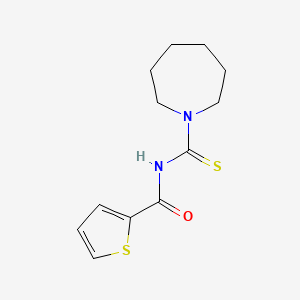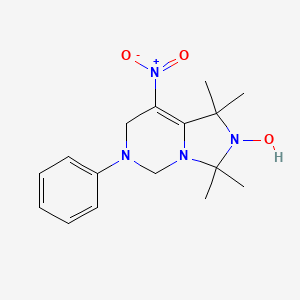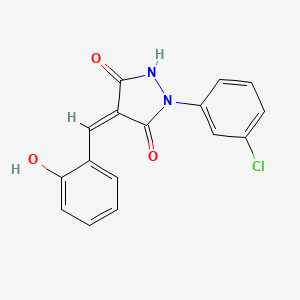
1-(3-chlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione, commonly known as Clotrimazole, is a synthetic antifungal agent used to treat various fungal infections. It belongs to the class of imidazole derivatives and is widely used in both clinical and laboratory settings.
Wirkmechanismus
Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption of the fungal cell membrane leads to leakage of cellular contents and ultimately results in cell death. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have a broad spectrum of antifungal activity against various species of fungi. It is effective against both yeasts and molds. Clotrimazole has also been shown to have anti-inflammatory and immunomodulatory effects. It has been demonstrated to inhibit the production of various pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Clotrimazole is a widely used antifungal agent in laboratory experiments due to its broad spectrum of activity and low toxicity. However, it is important to note that its effectiveness may vary depending on the species of fungus being studied. Additionally, Clotrimazole may interfere with the activity of other drugs being used in the experiment due to its inhibition of cytochrome P450 enzymes.
Zukünftige Richtungen
There are several potential future directions for research on Clotrimazole. One area of interest is investigating its potential as an anticancer agent. Additionally, further research could be conducted on its potential in treating other conditions such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for the development of more effective and specific antifungal agents to combat the growing problem of fungal infections.
Synthesemethoden
Clotrimazole can be synthesized by reacting 2-chloro-3-nitrobenzoic acid with 2-hydroxybenzaldehyde in the presence of sodium methoxide to obtain 1-(3-chlorophenyl)-4-(2-hydroxybenzylidene)-3-nitro-1,3-dihydro-2H-pyrazol-5-one. The nitro group is then reduced to an amino group using hydrogen gas and palladium-carbon catalyst. The final product is obtained by reacting the amino compound with phosgene in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
Clotrimazole has a wide range of scientific research applications. It is commonly used in microbiology and mycology research to study the mechanisms of fungal growth and inhibition. Clotrimazole has also been used in cancer research to investigate its potential as an anticancer agent. Furthermore, it has been studied for its potential in treating other conditions such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-5-3-6-12(9-11)19-16(22)13(15(21)18-19)8-10-4-1-2-7-14(10)20/h1-9,20H,(H,18,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFWVJMWEOCJMI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)
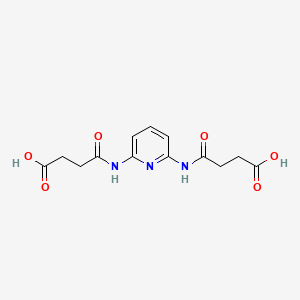
![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
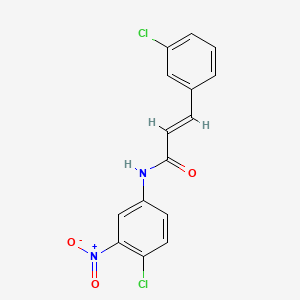
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

